molecular formula C13H14BrFN2O7 B3218331 ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate CAS No. 1188522-91-9

((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate

Cat. No.: B3218331
CAS No.: 1188522-91-9
M. Wt: 409.16 g/mol
InChI Key: GXBDBWHTVDEDMG-DNRKLUKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate is a useful research compound. Its molecular formula is C13H14BrFN2O7 and its molecular weight is 409.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(15)12(24-8)17-3-7(14)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDBWHTVDEDMG-DNRKLUKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

. .

Mode of Action

. .

Biochemical Pathways

. .

Result of Action

. .

Action Environment

The action, efficacy, and stability of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine can be influenced by various environmental factors. , suggesting that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine inhibits viral replication by interfering with the viral DNA/RNA synthesis process. It is incorporated into DNA during the S phase of the cell cycle. This compound is immunochemically detectable and can be incorporated into DNA instead of thymidine.

Cellular Effects

5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine has been used to label cells in the S-phase of the cell cycle and primary hepatocytes during cell proliferation studies. It stimulates cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells.

Temporal Effects in Laboratory Settings

The effects of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine over time in laboratory settings are yet to be fully elucidated. It is known that it is used to label cells in the S-phase of the cell cycle during cell proliferation studies.

Biological Activity

The compound ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities that merit detailed investigation. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₄BrF N₂O₅
  • Molecular Weight : 325.09 g/mol
  • CAS Number : 55612-18-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains. The presence of the bromo and dioxo groups may enhance its interaction with microbial targets.
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit certain enzymes, particularly cholinesterases (ChE). In vitro assays demonstrated that derivatives of this compound could inhibit butyrylcholinesterase (BChE) with IC₅₀ values ranging from 0.5 to 6 μM, indicating strong inhibitory potential against neurodegenerative disease pathways .
  • Neuroprotective Effects
    • In cellular models, the compound demonstrated neuroprotective effects against oxidative stress and amyloid-beta toxicity. For instance, it was shown to protect SH-SY5Y neuronal cells from Aβ-induced toxicity with a viability rate exceeding 90% at optimal concentrations .

Case Studies

  • Cholinesterase Inhibition Study
    • A study evaluated the inhibitory effects of various derivatives of this compound on ChE activity. The most potent derivatives showed dual inhibition of AChE and BChE with IC₅₀ values as low as 0.5 μM. Kinetic analysis revealed that one derivative acted as a partial noncompetitive inhibitor of BChE .
    CompoundIC₅₀ (μM)Type of Inhibition
    Derivative A0.5Noncompetitive
    Derivative B6.0Competitive
  • Neuroprotection Against Oxidative Stress
    • The neuroprotective capability was assessed by exposing SH-SY5Y cells to H₂O₂ and measuring cell viability post-treatment with the compound. Results indicated a significant reduction in cell death compared to controls.
    TreatmentCell Viability (%)
    Control20
    Compound (10 μM)93

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The structural features such as the fluorine atom and bromo group may facilitate binding to active sites on target enzymes.
  • Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound may mitigate oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce bromo and fluoro substituents in the pyrimidine ring?

  • Methodology : Bromination is typically achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). Fluorination at the 4-position of the tetrahydrofuran ring often employs fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. The acetyl protecting groups on the sugar moiety are introduced using acetic anhydride in pyridine to prevent undesired side reactions .
  • Key Considerations : Reaction temperature and stoichiometry must be tightly controlled to avoid over-halogenation or decomposition of the sensitive pyrimidine ring.

Q. How is the regiochemistry of the bromo substituent at the 5-position of the pyrimidine ring confirmed?

  • Analytical Techniques :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₁₅H₁₇BrN₂O₉, [M]⁺ = 449.20748) .
  • UV Spectroscopy : The 2,4-dioxo-3,4-dihydropyrimidinyl moiety exhibits strong absorbance at ~270 nm, characteristic of conjugated carbonyl systems.
  • 2D NMR : Heteronuclear correlation (HSQC) and NOESY distinguish between C5-Br and other positions by correlating proton signals with adjacent carbons and substituents .

Q. What role do acetyl groups play in stabilizing the nucleoside derivative during synthesis?

  • Function : Acetylation protects hydroxyl groups on the tetrahydrofuran ring from oxidation or undesired glycosidic bond cleavage.
  • Experimental Validation : Hydrolysis studies under basic conditions (e.g., NH₃/MeOH) can selectively remove acetyl groups, monitored by TLC or HPLC .

Advanced Research Questions

Q. How do crystallographic data resolve discrepancies in stereochemical assignments for this compound?

  • Case Study : X-ray crystallography of structurally related compounds (e.g., the formyl analog in ) confirms the (2R,3R,4R,5R) configuration via anisotropic displacement parameters and hydrogen-bonding networks.
  • Contradictions : Discrepancies between calculated (DFT) and observed dihedral angles may arise due to crystal packing effects. These are resolved by comparing multiple crystal forms or performing solution-state NMR dynamics studies .

Q. What contradictory findings exist regarding the hydrolytic stability of the acetylated sugar moiety under physiological conditions?

  • Reported Issues : While acetyl groups enhance lipophilicity for cellular uptake, they may hydrolyze prematurely in serum-containing media, reducing bioavailability.
  • Mitigation Strategies :

  • Stability Assays : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Modified Protecting Groups : Replace acetyl with more stable groups (e.g., pivaloyl) and compare hydrolysis rates .

Q. How does the 4-fluoro substituent influence conformational dynamics compared to non-fluorinated analogs?

  • Mechanistic Insight : The electronegative fluorine atom induces a gauche effect, stabilizing the North-type sugar pucker. This alters ribose ring flexibility and base-pairing interactions in potential RNA targets.
  • Experimental Approaches :

  • NMR Relaxation Studies : Measure T₁/T₂ relaxation times to assess rotational freedom.
  • Molecular Dynamics Simulations : Compare free energy landscapes of fluorinated vs. non-fluorinated derivatives .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show unexpected splitting patterns for acetoxy protons?

  • Root Cause : Dynamic rotational isomerism of the acetyl groups can lead to complex splitting.
  • Resolution :

  • Variable-Temperature NMR : Cool the sample to –40°C to slow rotation and simplify signals.
  • COSY/TOCSY : Identify scalar couplings between adjacent protons to assign peaks unambiguously .

Q. How to address inconsistencies in reported antiviral activity data for brominated pyrimidine analogs?

  • Critical Factors :

  • Cell Line Variability : Test the compound in multiple cell lines (e.g., Vero vs. HeLa) to assess cell-specific uptake.
  • Metabolite Interference : Use radiolabeled (³H or ¹⁴C) derivatives to track intracellular conversion to active metabolites .

Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to separate enantiomers .
  • Biological Assays : Pair cytotoxicity (CC₅₀) and antiviral (EC₅₀) assays with mass spectrometry to confirm intact compound delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.